3-(1,1,2-trifluoroethoxy)benzaldehyde
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Overview
Description
3-(1,1,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 1,1,2-trifluoroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then oxidized to yield the desired benzaldehyde derivative. Common reaction conditions include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures, typically around 60-80°C.
Solvent: Solvents like dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(1,1,2-trifluoroethoxy)benzoic acid.
Reduction: 3-(1,1,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,1,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In chemical reactions, the trifluoroethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2-trifluoroethoxy)benzoic acid
- 3-(1,1,2-trifluoroethoxy)benzyl alcohol
- 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde
Uniqueness
3-(1,1,2-trifluoroethoxy)benzaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
2580250-23-1 |
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Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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